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Compound of Interest

Compound Name: Methyl 2-(piperidin-1-yl)benzoate

Cat. No.: B2811982

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(piperidin-1-
yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of Methyl 2-(piperidin-1-yl)benzoate, a substituted aromatic ester of interest in
chemical research and drug discovery. This document compiles available data on its molecular
characteristics, physical constants, and synthetic methodologies, and includes relevant spectral
data where available.

Chemical Identity and Molecular Structure

Methyl 2-(piperidin-1-yl)benzoate is an organic compound featuring a methyl benzoate core
with a piperidine ring attached at the ortho position via a nitrogen atom.

Table 1: Compound Identification
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Identifier Value

IUPAC Name Methyl 2-(1-piperidinyl)benzoate
CAS Number 81215-42-1[1]

Molecular Formula C13H17NO2[2]

Molecular Weight 219.27 g/mol [2]

Canonical SMILES COC(=0O)clccccclN2CCCCC2

INChl=1S/C13H17NO2/c1-16-13(15)11-7-3-4-8-
InChl 12(11)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-
10H2,1H3[2]

| InChiKey | PQIQUCKCUILXOK-UHFFFAOYSA-N[2] |

Physical and Chemical Properties

To date, limited experimental data for the physical properties of Methyl 2-(piperidin-1-
yl)benzoate has been published. The available information, largely based on predictions, is
summarized below.

Table 2: Physical and Chemical Properties

Property Value Source
. _ 340.8 £ 25.0 °C at 760 )
Boiling Point Predicted[2]
mmHg
Density 1.1 +£0.1 g/lcm3 Predicted[2]
Melting Point Not available
Solubility Not available
Vapor Pressure 0.0 £ 0.7 mmHg at 25°C Predicted[2]

| Polarizability | 24.9 £ 0.5 10-2*cm?3 | Predicted[2] |
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Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Methyl 2-(piperidin-1-
yl)benzoate (CAS 81215-42-1) is not readily available in the searched literature, its synthesis
can be logically inferred from established chemical reactions. The compound is a known
precursor to (2-piperidin-1-yl-phenyl)methanol.[3] The most common methods for the synthesis
of N-aryl piperidines are the Buchwald-Hartwig amination and the Ullmann condensation.

Proposed Synthetic Pathway: Buchwald-Hartwig
Amination

A plausible and modern approach for the synthesis of Methyl 2-(piperidin-1-yl)benzoate is the
palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide (or
triflate) with an amine. In this case, methyl 2-bromobenzoate or methyl 2-chlorobenzoate would

be reacted with piperidine.

Reactants Reagents

Methyl 2-halobenzoate @
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T
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T

Reaction Mixture
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Figure 1. Proposed Buchwald-Hartwig amination workflow for the synthesis of Methyl 2-
(piperidin-1-yl)benzoate.

Experimental Protocol (General Procedure):
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e Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 1-5 mol%),
the phosphine ligand (e.g., 1.1-1.5 equivalents relative to palladium), and the base (e.g., 1.5-
2.0 equivalents).

o Reactant Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
Add methyl 2-halobenzoate (1.0 equivalent), piperidine (1.2-1.5 equivalents), and the
anhydrous solvent.

e Reaction: Stir the mixture at a specified temperature (typically between 80-120 °C) and
monitor the reaction progress by TLC or GC-MS.

o Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable
organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with
water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Data

No experimental spectra for Methyl 2-(piperidin-1-yl)benzoate were found in the searched
literature. The following sections provide predicted spectral information and data for analogous
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Predicted spectra for the target molecule are not available. However, for the related
isomer, Methyl 4-(piperidin-1-ylcarbonyl)benzoate, the following peaks are reported (200
MHz, CDCls, p.p.m.): d 1.27 (m, 2H), 1.70 (m, 2H), 3.33 (m, 2H), 3.74 (m, 2H), 3.95 (s, 3H),
7.47 (d, 3] =8.27 Hz), 8.09 (d, 3J = 8.17).[4] For Methyl 2-(piperidin-1-yl)benzoate, one
would expect the aromatic protons to show a more complex splitting pattern due to the ortho
substitution. The methyl ester protons would likely appear as a singlet around 3.8-3.9 ppm,
and the piperidine protons would appear as multiplets in the aliphatic region.

e 13C NMR: For Methyl 4-(piperidin-1-ylcarbonyl)benzoate, the reported chemical shifts are
(200 MHz, CDCls, p.p.m.): 8 24.5, 25.6, 26.5, 42.2, 51.2, 52.6, 126.7, 129.8, 130.8, 140.9,
166.4, 169.2.[4] For the target molecule, the carbonyl carbon of the ester would be expected

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b2811982?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3007036/
https://www.benchchem.com/product/b2811982?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3007036/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2811982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

around 167 ppm, the methyl carbon around 52 ppm, and the aromatic carbons between 120-
150 ppm. The piperidine carbons would appear in the aliphatic region.

Infrared (IR) Spectroscopy

An experimental IR spectrum for the target compound is not available. For the related isomer,
Methyl 4-(piperidin-1-ylcarbonyl)benzoate, characteristic IR peaks (KBr, cm~1) are observed at
v 1724, 1680, 1436, 1276, 1114.[4] For Methyl 2-(piperidin-1-yl)benzoate, one would expect
a strong carbonyl (C=0) stretch for the ester at approximately 1720-1740 cm~1, C-O stretching
vibrations, and C-H stretching from the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

No experimental mass spectrum was found for Methyl 2-(piperidin-1-yl)benzoate. The
predicted monoisotopic mass is 219.1259 Da. High-resolution mass spectrometry would be
expected to confirm the molecular formula C13H17NO-.

Biological Activity and Signaling Pathways

There is no specific information in the searched literature regarding the biological activity or
associated signaling pathways for Methyl 2-(piperidin-1-yl)benzoate. Its structural similarity to
other N-aryl piperidine-containing compounds suggests potential applications in medicinal
chemistry, as the N-aryl piperidine motif is a common scaffold in various biologically active
molecules.

Conclusion

Methyl 2-(piperidin-1-yl)benzoate is a compound for which detailed experimental data is
sparse in the public domain. This guide provides the most current available information on its
physical and chemical properties, primarily from predictive sources, and outlines a probable
synthetic route based on established organic chemistry principles. Further experimental
investigation is required to fully characterize this compound, including determination of its
physical constants and acquisition of detailed spectroscopic data. Such information will be
invaluable for its potential use in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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